REACTION_SMILES
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[C:17]([CH:18]=[CH:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)(=[O:26])[Cl:27].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[NH2:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1)[C:17]([CH:18]=[CH:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)c(Cl)c1
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Name
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Type
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product
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Smiles
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O=C(C=Cc1ccccc1)Nc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |